REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[C:8]2[C:3]=1[N:4]=[C:5]([O:17][CH3:18])[C:6]([O:15][CH3:16])=[N:7]2.[CH2:19](C([SnH3])=C(CCCC)CCCC)[CH2:20]CC.[Cl-].[Li+]>CN(C)C=O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:16][O:15][C:6]1[C:5]([O:17][CH3:18])=[N:4][C:3]2[C:8](=[CH:9][C:10]([N+:12]([O-:14])=[O:13])=[CH:11][C:2]=2[CH:19]=[CH2:20])[N:7]=1 |f:2.3,^1:43,62|
|
Name
|
|
Quantity
|
3.14 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2N=C(C(=NC2=CC(=C1)[N+](=O)[O-])OC)OC
|
Name
|
tributylvinylstannane
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Quantity
|
6.34 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C(=C(CCCC)CCCC)[SnH3]
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture is cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness by evaporation under reduced pressure
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Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC2=CC(=CC(=C2N=C1OC)C=C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |